molecular formula C9H18ClNO B1381243 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride CAS No. 1803590-97-7

2-Cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride

Cat. No. B1381243
M. Wt: 191.7 g/mol
InChI Key: DOESLHIJWUZDQZ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride, also referred to as CMMPH, is a chemical compound. It has the molecular formula C9H18ClNO .


Molecular Structure Analysis

The molecular structure of 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride consists of a pyrrolidine ring substituted with a cyclopropyl group and a methoxymethyl group .

Scientific Research Applications

Versatile Scaffold for Biologically Active Compounds

2-Cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride falls under the broader category of pyrrolidine derivatives, which are extensively explored for their potential in drug discovery due to their significant biological activities. The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely utilized by medicinal chemists to develop compounds for treating various human diseases. This interest is primarily due to the ring's sp3-hybridization, which enables efficient exploration of pharmacophore space, contributes to the stereochemistry of molecules, and enhances three-dimensional coverage through a phenomenon known as “pseudorotation.” These properties significantly impact the biological profile of drug candidates by influencing their binding mode to enantioselective proteins, thereby potentially leading to novel pyrrolidine compounds with diverse biological profiles (Li Petri et al., 2021).

Phosphorus-containing Polymers in Biomedical Applications

Research on phosphorus-containing polymers, which include derivatives of pyrrolidine, highlights their growing significance in the biomedical field. Their biocompatibility, hemocompatibility, and resistance to protein adsorption make them particularly appealing for various applications, such as dentistry, regenerative medicine, and drug delivery. The 2-methacryloyloxyethyl phosphorylcholine (MPC) monomer, owing to its biomimetic structure featuring a phospholipid group, stands out for its potential in developing phosphorylcholine-containing (co)polymers. These materials represent a promising class of polymers for therapeutic agents or dietary supplements, showcasing the versatility and potential of pyrrolidine derivatives in advancing biomedical applications (Monge et al., 2011).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-cyclopropyl-2-(methoxymethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-11-7-9(8-3-4-8)5-2-6-10-9;/h8,10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOESLHIJWUZDQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCN1)C2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride

CAS RN

1803590-97-7
Record name Pyrrolidine, 2-cyclopropyl-2-(methoxymethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803590-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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